molecular formula C20H20N2O2S B12205933 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12205933
M. Wt: 352.5 g/mol
InChI Key: QRQSJXVYQPDKPL-UHFFFAOYSA-N
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Description

The compound "4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline" is a thiazole derivative featuring a conjugated imine system. Its structure includes a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-methoxyphenyl group at position 4, an allyl (prop-2-en-1-yl) group at position 3, and an aniline moiety with a para-methoxy substituent. The stereochemistry (Z-configuration) at the imine bond is critical for its planar conformation, which may influence its electronic properties and intermolecular interactions .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N,4-bis(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20N2O2S/c1-4-13-22-19(15-5-9-17(23-2)10-6-15)14-25-20(22)21-16-7-11-18(24-3)12-8-16/h4-12,14H,1,13H2,2-3H3

InChI Key

QRQSJXVYQPDKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methoxyaniline with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound in focus, have been investigated for their antimicrobial properties. The structural similarities between thiazolidinones and established antibiotics suggest potential efficacy against various bacterial and fungal strains. Studies indicate that modifications to the C5 ylidene fragment enhance antimicrobial activity, making these compounds promising candidates for drug development targeting resistant pathogens .

Anti-inflammatory Effects

Research has shown that related compounds exhibit significant anti-inflammatory properties. For instance, studies on similar thiazolidinone derivatives demonstrated their ability to inhibit inflammatory pathways, suggesting that 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline may also possess similar effects. This property could be particularly beneficial in treating chronic inflammatory diseases .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of thiazolidinone derivatives against neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline have shown promise in inhibiting amyloid-beta fibril formation and reducing cognitive decline in animal models .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated enhanced antibacterial effects with specific structural modifications to thiazolidinones, suggesting similar potential for the target compound .
Study 2Anti-inflammatory PropertiesFound that related compounds effectively inhibited pro-inflammatory cytokines in vitro, indicating a pathway for therapeutic application in inflammatory diseases .
Study 3NeuroprotectionShowed that thiazolidinone derivatives prevented amyloid-beta aggregation in cellular models, supporting further exploration of neuroprotective applications .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s thiazole ring and methoxyphenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Methodological Considerations

  • Structural Analysis : Tools like SHELXL () and WinGX () are critical for resolving stereochemistry and packing motifs in crystalline forms.
  • Electronic Properties : Software such as Multiwfn () could analyze electron localization differences between the target compound and its analogues.

Biological Activity

4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure

The compound features a thiazole ring and methoxy groups, which are known to influence biological activity. The molecular structure can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated notable efficacy against colon cancer cells:

  • Mechanism of Action : MMPP induced apoptotic cell death and increased the expression of cleaved caspases (caspase-3 and caspase-8), indicating activation of apoptotic pathways. Additionally, it enhanced the expression of death receptors DR5 and DR6, which play critical roles in apoptosis signaling pathways .
Concentration (μg/mL) Caspase-3 Activation Caspase-8 Activation DR5 Expression DR6 Expression
0BaselineBaselineLowLow
5ModerateModerateIncreasedIncreased
10HighHighSignificantly IncreasedSignificantly Increased
15Very HighVery HighPeakPeak

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds with similar thiazole structures have shown effectiveness against various bacteria and fungi. For instance, halophenyl bis-hydrazones have been evaluated for their antibacterial and antifungal activities, revealing promising results against resistant strains .

Case Studies

Several studies have explored the biological activity of compounds structurally related to 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline:

  • Study on Colon Cancer : MMPP was tested in xenograft mouse models, where it suppressed tumor growth in a dose-dependent manner. Immunohistochemistry revealed increased levels of active caspase-3 and reduced levels of proliferating cell nuclear antigen (PCNA), indicating effective tumor suppression .
  • Antimicrobial Screening : Various synthesized derivatives were screened for antimicrobial activity against standard strains using disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

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